molecular formula C6H3I3 B1622162 1,2,4-Triiodobenzene CAS No. 615-68-9

1,2,4-Triiodobenzene

Cat. No. B1622162
CAS RN: 615-68-9
M. Wt: 455.8 g/mol
InChI Key: KSXFNGRHPAHIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triiodobenzene is a chemical compound with the molecular formula C6H3I3. It belongs to the group of aryl iodides, which consist of one or more iodine atoms as substituents on a benzene core . The average mass of 1,2,4-Triiodobenzene is 455.801 Da .


Molecular Structure Analysis

The molecules of 1,2,4-Triiodobenzene are planar . The packing of these molecules displays a herringbone motif, and the molecules are held together by long weak non-bonding I-I interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,4-Triiodobenzene are not detailed in the search results, it’s worth noting that iodobenzenes, including 1,2,4-Triiodobenzene, are known to undergo various reactions in the presence of strong bases .


Physical And Chemical Properties Analysis

1,2,4-Triiodobenzene has a melting point of 91.5°C and a boiling point of 381.91°C (rough estimate). Its density is approximately 2.8493 (rough estimate), and it has a refractive index of 1.8070 (estimate) .

Scientific Research Applications

Synthesis of Polyiodo Derivatives

1,2,4-Triiodobenzene has been involved in the synthesis of a variety of polyiodo derivatives. For instance, Suzuki and Haruta (1973) explored the synthesis of diiodo and triiodo derivatives of 1,2,3-trimethylbenzene and 1,2,4-trimethylbenzene, suggesting the use of these polyiodo derivatives for characterizing polyalkylbenzenes and their derivatives (Suzuki & Haruta, 1973).

Molecular Spectroscopy and Physical Properties

Studies on molecules structurally related to 1,2,4-Triiodobenzene, like 1,2,4-trifluorobenzene, have contributed to our understanding of molecular spectra and physical properties. Doraiswamy and Sharma (1978) conducted a detailed study on the microwave spectrum of 1,2,4-trifluorobenzene, revealing important insights into its molecular behavior (Doraiswamy & Sharma, 1978).

Chemical Reactivity and Synthesis

In chemical synthesis, 1,2,4-Triiodobenzene and its derivatives have been used to create various complex organic compounds. Hennrich and Echavarren (2004) reported the synthesis of new persubstituted 1,3,5-trisethynyl benzenes starting from 1,3,5-trifluoro-2,4,6-triiodobenzene, demonstrating the reactivity and utility of such compounds in organic synthesis (Hennrich & Echavarren, 2004).

Material Science and Engineering

1,2,4-Triiodobenzene and related compounds have found applications in material science. Zhao et al. (2019) explored the use of 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) from benzene for developing functional energetic materials with high performance and thermal stability, demonstrating its potential in advanced material applications (Zhao et al., 2019).

Crystallography and Solid-State Chemistry

The study of crystal structures of compounds like 1,2,4-Triiodobenzene provides valuable insights into solid-state chemistry. Nath et al. (2008) investigated the isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol, providing a structural link in the triiodobenzene series and enhancing our understanding of crystallography (Nath, Saha, & Nangia, 2008).

Safety And Hazards

In case of exposure, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of ingestion, rinse mouth with water and do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

While specific future directions for 1,2,4-Triiodobenzene are not mentioned in the search results, it’s worth noting that there is still a lot to study in the chemistry of poly halogenated aryls . The structural competition between π⋯π interactions and halogen bonds is a topic of ongoing research .

properties

IUPAC Name

1,2,4-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFNGRHPAHIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210471
Record name Benzene, 1,2,4-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triiodobenzene

CAS RN

615-68-9
Record name 1,2,4-Triiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,4-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triiodobenzene
Reactant of Route 2
1,2,4-Triiodobenzene
Reactant of Route 3
Reactant of Route 3
1,2,4-Triiodobenzene
Reactant of Route 4
1,2,4-Triiodobenzene
Reactant of Route 5
Reactant of Route 5
1,2,4-Triiodobenzene
Reactant of Route 6
Reactant of Route 6
1,2,4-Triiodobenzene

Citations

For This Compound
38
Citations
JF Bunnett, DJ McLennan - Journal of the American Chemical …, 1968 - ACS Publications
168). The axial bond Sn-O (l) is significantly longer (2.43 A) than the equatorial bond Sn-G (2)(2.35 Á). If the values of 1.39 and 1.61 A are taken as the single-bond covalent radiiof tin4 …
Number of citations: 14 pubs.acs.org
I Novak - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 4| April 2007| Pages o1542-o1543 https://doi.org/10.1107/S1600536807009130 …
Number of citations: 3 scripts.iucr.org
RS Glass, MS Singh - Arkivoc, 2005 - arkat-usa.org
The inorganic dithiolate,(µ-S) 2Fe2 (CO) 6 2-, reductively deiodinates trans-1, 2-diiodo-1, 2-diphenylethene to afford diphenylacetylene in 79% yield. Reaction of (µ-S) 2Fe2 (CO) 6 2-…
Number of citations: 9 www.arkat-usa.org
JF Bunnett, DJ McLennan - Journal of the American Chemical …, 1971 - ACS Publications
1, 2, 4-Tribromobenzene radiolabeled in the 1 position (lb) undergoes partial isomerization to 1, 3, 5-tribromobenzene (2b) during 15-min exposureto potassium anilide and aniline in …
Number of citations: 17 pubs.acs.org
T Yumura, S Fukuura, R Miki - The Journal of Physical Chemistry …, 2021 - ACS Publications
Dispersion-corrected density functional theory (DFT) calculations were employed to investigate stable structures of triiodobenzenes (BzI 3 ) inside an armchair (m,m) carbon nanotube (…
Number of citations: 5 pubs.acs.org
JF Bunnett, G Scorrano - Journal of the American Chemical …, 1971 - ACS Publications
On treatment with potassium anilide in 50% ammonia-50% diethyl etherat reflux (— 29), 1, 2, 4-tri-bromobenzene (1) isomerizes to its 1, 3, 5 isomer (2) and disproportionates to di-and …
Number of citations: 30 pubs.acs.org
LM Liao, JF Li, GD Lei, B Wang - Journal of Structural Chemistry, 2011 - Springer
A new method of molecular structural characterization (MSC) called the molecular vertex distance index (MVDI) is constructed and used to describe the structures of benzene halides. …
Number of citations: 3 link.springer.com
JF Bunnett, CE Moyer Jr - Journal of the American Chemical …, 1971 - ACS Publications
On treatment with potassium anilide in liquid ammonia, 1, 2, 4-tribromobenzene (1) rearranges to 1, 3, 5-tribromobenzene (2), and there is a small amount of disproportionation to di-and …
Number of citations: 48 pubs.acs.org
DR Fagerburg, JJ Watkins… - Journal of Macromolecular …, 1993 - Taylor & Francis
Poly(phenylene sulfide), made via the melt polymerization of p-diiodobenzene and sulfur, has been prepared with added branching species at levels up to 1.0 mol%. Effects of …
Number of citations: 4 www.tandfonline.com
N Ishikawa, A Sekiya - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
Molecular iodine in the system of thallium(III) trifluoroacetate-trifluoroacetic acid has been found to possess a high potency for aromatic iodination. Under controlled conditions, benzene …
Number of citations: 30 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.